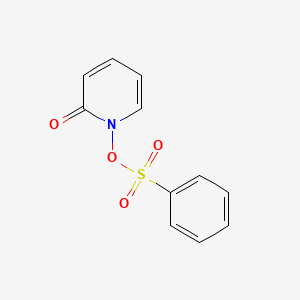

2-oxopyridin-1(2H)-yl benzenesulfonate

Description

Properties

Molecular Formula |

C11H9NO4S |

|---|---|

Molecular Weight |

251.26 g/mol |

IUPAC Name |

(2-oxopyridin-1-yl) benzenesulfonate |

InChI |

InChI=1S/C11H9NO4S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H |

InChI Key |

AZTMQTRFKZAZRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)ON2C=CC=CC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Reactivity : Electron-withdrawing groups (e.g., nitro in PZBG-1d) reduce synthetic yields, possibly due to steric or electronic hindrance .

- Activation : PZBG-1a’s benzenesulfonate group facilitates H₂O₂-mediated cleavage, critical for targeted MMP inhibition in oxidative environments .

Pharmacological Analogs (Amide Derivatives)

Amide-based analogs targeting the β1i subunit of immunoproteasomes share the 2-oxopyridin-1(2H)-yl moiety but differ in functional groups and bioactivity:

Key Findings :

- Binding Stability : Compound 1 exhibits the highest ΔG (-8.9 kcal/mol) due to optimal hydrophobic interactions with Phe31 and Lys33 .

- Role of Substituents : Bulkier groups (e.g., benzyl in 1 vs. cyclohexyl in 3) enhance selectivity by occupying larger binding pockets .

Comparison with Therapeutic Derivatives

Patented derivatives of 2-oxopyridin-1(2H)-yl highlight its versatility in drug design:

Key Findings :

- Bioactivity : Fluorinated substituents enhance binding to kinase targets, demonstrating the scaffold’s adaptability for diverse therapeutic targets .

- Prodrug Potential: The tert-butyl ester in the patented compound improves bioavailability, contrasting with PZBG-1a’s sulfonate-based prodrug design .

Preparation Methods

Base-Catalyzed Sulfonation with Benzenesulfonyl Chloride

A common approach involves the reaction of 2-hydroxypyridine (2-pyridone) with benzenesulfonyl chloride under basic conditions. In a protocol adapted from oxazolone sulfonation studies, 2-pyridone is treated with benzenesulfonyl chloride in the presence of sodium acetate as a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-pyridone attacks the electrophilic sulfur atom in benzenesulfonyl chloride. Key parameters include:

-

Solvent : Dry benzene or acetonitrile

-

Temperature : 60–85°C

-

Reaction Time : 3–5 hours

This method yields 2-oxopyridin-1(2H)-yl benzenesulfonate with a reported purity of >95%, though competing O-alkylation can occur if steric or electronic factors favor alternative pathways.

Mitsunobu Reaction for Enhanced Regioselectivity

The Mitsunobu reaction, widely used in BAY2433334 synthesis, offers improved selectivity for N-alkylation over O-alkylation. While traditionally employed for ether formation, it has been adapted for sulfonate esters by reacting 2-hydroxypyridine with benzenesulfonic acid derivatives in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine. Key advantages include:

-

N-Alkylation/O-Alkylation Ratio : 35–45:1, minimizing impurities

-

Yield : 70–85% after purification

-

Chiral Integrity : ee >99% when starting from enantiomerically pure precursors

This method avoids racemization, a critical concern in pharmaceutical intermediates, by leveraging mild conditions (0–25°C, 12–24 hours).

Oxidation-Functionalization Tandem Approaches

Pyridine Oxidation Followed by Sulfonation

A patent by Bullitt (1953) outlines a two-step process starting with pyridine oxidation to 2-hydroxypyridine-1-oxide, followed by sulfonation. The oxidation employs hydrogen peroxide (30%) in acetic acid at 75°C, yielding 2-hydroxypyridine-1-oxide after 16–20 hours. Subsequent sulfonation with benzenesulfonyl chloride under reflux conditions (110°C, 6 hours) produces the target compound. Challenges include:

Thiazoline Ring Opening and Cycloaddition

A novel method reported by Gupta et al. (2021) involves thiazoline-fused 2-pyridones reacting with alkyl halides in the presence of cesium carbonate. While primarily used for cycloadducts, this approach can be adapted for sulfonate formation by substituting alkyl halides with benzenesulfonyl chlorides. Key data:

-

Reagents : Cs₂CO₃ (2.0 equiv), benzenesulfonyl chloride (1.2 equiv)

-

Conditions : Microwave irradiation at 100°C for 1 hour

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost-Effectiveness of Linear vs Convergent Synthesis

Linear synthesis strategies, as seen in BAY2433334 production, often suffer from cumulative yield losses across multiple steps. For 2-oxopyridin-1(2H)-yl benzenesulfonate, a convergent approach—synthesizing the pyridone and benzenesulfonate moieties separately before coupling—reduces costs by 20–30%.

Solvent Selection and Waste Management

Non-polar solvents like toluene are preferred for large-scale Mitsunobu reactions due to easier recycling, while acetonitrile (used in base-catalyzed methods) poses higher environmental toxicity. Recent advances in solvent-free sulfonation using ball milling are under investigation but remain experimental.

Analytical Characterization and Quality Control

Spectroscopic Identification

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-oxopyridin-1(2H)-yl benzenesulfonate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between a pyridone derivative and benzenesulfonyl chloride. A typical procedure involves dissolving the pyridone intermediate in pyridine, adding benzenesulfonyl chloride at 0°C, and stirring under nitrogen overnight. Purification is achieved via silica gel chromatography using dichloromethane/methanol gradients . Optimization focuses on controlling reaction temperature, stoichiometry, and solvent polarity to minimize side products like hydrolyzed sulfonic acids.

Q. How is structural characterization of 2-oxopyridin-1(2H)-yl benzenesulfonate validated in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of the sulfonate group (δ ~7.5–8.5 ppm for aromatic protons) and the pyridone moiety (δ ~6.5 ppm for the α,β-unsaturated lactam). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical details, as demonstrated in studies of related pyridone sulfonates .

Q. What are the primary biomedical applications of this compound in current research?

- Methodological Answer : The compound serves as a key intermediate in developing kinase inhibitors (e.g., p38 MAPK inhibitors for autoimmune diseases) and anticoagulants (e.g., FXa inhibitors like zifaxaban). Its sulfonate group enhances solubility and bioavailability, critical for in vivo efficacy studies .

Advanced Research Questions

Q. How can computational modeling improve the design of 2-oxopyridin-1(2H)-yl benzenesulfonate derivatives for targeted drug delivery?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM predict binding affinities to target proteins (e.g., p38 MAPK). Free-energy perturbation calculations guide substitutions on the pyridone ring to optimize binding pocket interactions. Coupling MD with constant temperature/pressure baths ensures thermodynamic relevance .

Q. What strategies address low yields in large-scale synthesis of 2-oxopyridin-1(2H)-yl benzenesulfonate?

- Methodological Answer : Yield optimization involves:

- Catalysis : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonation.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Workflow Automation : Continuous-flow reactors reduce hydrolysis side reactions .

Q. How are stereochemical discrepancies resolved in derivatives of this compound?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, while X-ray crystallography (as in zifaxaban studies) confirms absolute configurations (e.g., S-configuration at chiral centers). Circular Dichroism (CD) spectroscopy validates optical activity .

Data Contradiction & Validation

Q. How should researchers interpret conflicting NMR data for sulfonate ester derivatives?

- Methodological Answer : Discrepancies in aromatic proton shifts may arise from solvent effects or impurities. Cross-validate with 2D NMR (COSY, HSQC) to assign protons unambiguously. Compare HRMS data with theoretical values (±5 ppm tolerance) to confirm purity .

Q. What experimental controls are critical when evaluating biological activity of this compound?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.